N-[4-(2-Furyl)benzyl]-N-methylamine
Description
N-[4-(2-Furyl)benzyl]-N-methylamine is an aromatic amine with the chemical formula C₁₂H₁₃NO. labshake.com Its structure is characterized by a central benzylamine (B48309) core, where the nitrogen atom is substituted with a methyl group. The benzyl (B1604629) group, in turn, is substituted at the para-position with a 2-furyl ring. This unique combination of a benzylamine, a furan (B31954) heterocycle, and a secondary amine function suggests its relevance as a building block in organic synthesis and as a scaffold in the design of new chemical entities with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 859850-67-2 chemicalbook.com |
| Molecular Formula | C₁₂H₁₃NO labshake.com |
| Molecular Weight | 187.24 g/mol labshake.com |
| Boiling Point (Predicted) | 282.7 ± 28.0 °C chemicalbook.com |
| Density (Predicted) | 1.045 ± 0.06 g/cm³ chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXIMBULPYCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428731 | |
| Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-67-2 | |
| Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 2 Furyl Benzyl N Methylamine and Structural Analogues
Established Synthetic Routes to N-Benzylamines
The formation of the N-benzylamine skeleton is a fundamental transformation in organic synthesis. Two primary and widely employed strategies are imine condensation with subsequent reduction and reductive amination.
Imine Condensation and Subsequent Reduction Protocols
The reaction of a benzaldehyde (B42025) derivative with a primary amine to form an imine, followed by reduction, is a classic and effective method for preparing N-benzylamines. ias.ac.ingoogle.comgoogle.com This two-step process allows for the use of a wide range of reducing agents since the carbonyl compound is consumed before the reduction step. ias.ac.in
The initial condensation reaction between an aldehyde and an amine to form the imine is often carried out in a suitable solvent, and in some cases, the water formed during the reaction is removed to drive the equilibrium towards the product. google.com However, procedures have been developed where the imination is performed in a water-miscible solvent, and the subsequent hydrogenation is carried out in the same pot without removing the water of reaction. google.comgoogle.com
A variety of reducing agents can be employed for the reduction of the imine to the corresponding amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. ias.ac.in Catalytic hydrogenation, using catalysts containing metals from groups 8 to 10 of the periodic table, is also a highly effective method. google.comgoogle.com
Recent advancements have also explored solvent- and catalyst-free conditions. For instance, the reaction of aldehydes and amines can proceed efficiently by simply mixing the neat reactants, followed by the application of a vacuum to remove the water byproduct, yielding pure imines in excellent yields. scirp.org Microwave irradiation has also been utilized to accelerate the imine formation from neat reactants.
Reductive Amination Strategies
Reductive amination offers a more direct "one-pot" approach to N-benzylamines by combining the aldehyde, amine, and a selective reducing agent in a single reaction vessel. tandfonline.commasterorganicchemistry.com The key requirement for the reducing agent in this process is its ability to selectively reduce the in-situ formed imine or iminium ion without significantly reducing the starting carbonyl compound. google.com
Commonly used reducing agents for direct reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and pyridine-borane. tandfonline.commasterorganicchemistry.comgoogle.com These reagents offer good yields but may have drawbacks related to toxicity or handling. tandfonline.com
Alternative and efficient protocols have been developed. For example, benzylamine-borane has been shown to be an effective reductant for the in-situ reductive amination of aldehydes and unhindered ketones. tandfonline.com Another approach involves catalytic hydrogenation in the presence of a palladium-carbon (Pd-C) catalyst and chloroform (B151607), where chloroform is believed to generate hydrogen chloride in-situ, which promotes the selective reductive amination. google.com Ruthenium complexes, such as RuCl₂(PPh₃)₃, have also been employed as efficient and highly selective homogeneous precatalysts for the reductive amination of a wide range of carbonyl compounds with ammonia (B1221849) and molecular hydrogen. nih.gov
The choice between direct and indirect reductive amination often depends on the specific substrates and the desired reaction conditions. While direct methods are more streamlined, indirect methods can sometimes offer better control and yield, especially when dealing with sensitive functional groups. ias.ac.in
Approaches for Incorporating the 4-(2-Furyl)phenyl Moiety
The introduction of the 4-(2-furyl)phenyl group is a critical step in the synthesis of N-[4-(2-Furyl)benzyl]-N-methylamine. This can be achieved through the functionalization of an aromatic ring with a furan (B31954) derivative or by constructing the biaryl system using cross-coupling reactions.
Direct Functionalization of Aromatic Rings with Furan Derivatives
The direct arylation of furan rings with aryl halides represents an atom-economical approach to forming the C-C bond between the furan and phenyl rings. Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations. mdpi.com These reactions typically involve a palladium catalyst, a ligand, and a base, and are often carried out in a high-boiling solvent like dimethylacetamide (DMAc). mdpi.com For instance, the cross-coupling of furanyl substrates with various aryl bromides has been achieved with high conversions and good isolated yields using a palladium pre-catalyst. mdpi.com
Lewis acid-mediated condensation reactions are another strategy. For example, the reaction of silyl (B83357) enol ethers with α-bromoacetals in the presence of TiCl₄ can lead to substituted furans. unive.it Furthermore, cascade acid-catalyzed reactions of 2-methylfuran (B129897) with α,β-unsaturated carbonyl compounds can afford functionalized furans. semanticscholar.org
Cross-Coupling Reactions Involving Furyl Precursors
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the construction of biaryl systems like the 4-(2-furyl)phenyl moiety. nih.gov
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for creating carbon-carbon bonds between aromatic rings. semanticscholar.org This reaction is known for its high tolerance of functional groups and generally gives high yields. For the synthesis of the 4-(2-furyl)phenyl group, this could involve the reaction of a 4-halophenyl derivative with a 2-furylboronic acid or vice versa.
Other palladium-catalyzed cross-coupling reactions, such as those involving furfuryl alcohols and arylboronic acids, have also been developed. These reactions can proceed via an aromatization-driven carbon-carbon bond cleavage to yield 5-arylfurfuryl alcohols and 2,5-diaryl furans. researchgate.net
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions. Ligands play a significant role in the efficiency of transition-metal catalyzed C-C cross-coupling reactions. nih.gov
Regioselective Synthesis and Isomer Control
Controlling the position of substitution on both the phenyl and furan rings is essential for the synthesis of the specific isomer this compound.
In electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring, the existing substituent directs the incoming group to a specific position (ortho, meta, or para). youtube.comyoutube.com To obtain the 4-substituted phenyl moiety, a para-directing group would be necessary if the synthesis relies on the functionalization of a monosubstituted benzene ring. Electron-donating groups are typically ortho, para-directors, while electron-withdrawing groups are meta-directors. youtube.comyoutube.com
In the context of cross-coupling reactions, the regioselectivity is predetermined by the position of the leaving group (e.g., halide) and the organometallic component on the respective aromatic rings. For instance, to synthesize the 4-(2-furyl)phenyl structure, one would start with a 4-substituted phenyl precursor and a 2-substituted furan precursor.
The Povarov reaction, an aza-Diels-Alder reaction, has been used for the synthesis of 2-furyl-4-substituted tetrahydroquinolines, demonstrating regiochemical control in the formation of complex heterocyclic systems containing a furyl group. researchgate.net
For the furan ring, C-H activation and arylation are often regioselective. For example, in many palladium-catalyzed direct arylation reactions of furan, the coupling occurs preferentially at the C2 position due to its higher reactivity.
By carefully selecting the starting materials and reaction conditions, it is possible to control the regiochemistry and synthesize the desired this compound isomer with high purity.
Data Tables
Table 1: Reductive Amination Methods for N-Benzylamine Synthesis
| Method | Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Key Features |
| Indirect Reductive Amination | Aromatic Aldehydes | Aqueous Ammonia | Sodium Borohydride | Two-step process, good yields of primary and secondary benzylamine (B48309) mixtures. ias.ac.in |
| Direct Reductive Amination | Aldehydes/Ketones | Benzylamine | Benzylamine-borane | One-pot protocol, effective for unhindered carbonyls. tandfonline.com |
| Catalytic Hydrogenation | Benzaldehyde Derivatives | Primary Amines | Pd-C / Chloroform | High chemo-selectivity for N-mono-substituted benzylamines. google.com |
| Homogeneous Catalysis | Aldehydes/Ketones | Ammonia / H₂ | RuCl₂(PPh₃)₃ | Highly selective for a broad range of primary amines. nih.gov |
Table 2: Methods for Synthesizing Furyl-Aryl Compounds
| Method | Furan Precursor | Aromatic Precursor | Catalyst System | Key Features |
| Direct C-H Arylation | Furanyl Substrates | Aryl Bromides | Palladium Pre-catalyst | Atom-economical, high conversions. mdpi.com |
| Suzuki-Miyaura Coupling | 2-Furylboronic Acid | Aryl Halides | Palladium Catalyst / Base | Versatile, high functional group tolerance. semanticscholar.org |
| C-C Bond Cleavage | Furfuryl Alcohols | Arylboronic Acids | Palladium Catalyst | Aromatization-driven, produces 5-arylfurfuryl alcohols. researchgate.net |
| Acid-Catalyzed Cascade | 2-Methylfuran | α,β-Unsaturated Carbonyls | Acid Catalyst | Leads to functionalized furans. semanticscholar.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is commonly achieved through the reductive amination of a key intermediate, 4-(2-furyl)benzaldehyde, with methylamine (B109427). This process involves the formation of an imine intermediate, which is then reduced to the final secondary amine product. The optimization of this reaction is critical for achieving high yields and purity. Key parameters that are manipulated include the choice of reducing agent, solvent, temperature, and catalyst.
Reductive amination is a cornerstone of amine synthesis due to its efficiency. clockss.orgorganic-chemistry.org The process can be influenced by various reducing agents, each with its own reactivity profile. Common agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. organic-chemistry.org
Studies on analogous reductive amination reactions provide insight into potential optimization strategies. For instance, in the synthesis of furfurylamine (B118560) from furfural, reaction conditions such as temperature and hydrogen pressure have been shown to be critical. sandermanpub.net In one study, increasing the reaction temperature from 100 °C to 120 °C significantly altered the product distribution, favoring the formation of the desired secondary amine over the intermediate imine. researchgate.net Optimal conditions for similar reactions have been reported at 130 °C and 2.0 MPa of H₂ pressure, achieving complete conversion of the starting aldehyde and high selectivity for the amine product. sandermanpub.net
The selection of the catalyst is also paramount. While noble metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective, cost-effective alternatives such as Raney Ni are often preferred for industrial applications. sandermanpub.nettue.nl The choice of solvent can also impact reaction efficiency and product isolation. Solvents like 1,4-dioxane (B91453), methanol, and tetrahydrofuran (B95107) are frequently employed in these transformations. sandermanpub.netresearchgate.netgoogle.com
A hypothetical optimization study for the reductive amination step in the synthesis of this compound is presented below. This table illustrates how systematic variation of reaction parameters can lead to an optimized protocol with a high yield.
Table 1: Optimization of Reductive Amination for this compound Synthesis
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |
| 2 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 8 | 85 |
| 3 | H₂/Raney Ni | 1,4-Dioxane | 100 | 6 | 78 |
| 4 | H₂/Raney Ni | 1,4-Dioxane | 130 | 3 | 92 |
| 5 | H₂/Pd/C | Ethanol | 60 | 4 | 95 |
This table is a hypothetical representation based on typical optimization studies for reductive amination reactions. organic-chemistry.orgsandermanpub.netresearchgate.net
Green Chemistry Considerations in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green chemistry considerations can be applied to make the process more sustainable.
Use of Renewable Feedstocks: The furan ring in the target molecule is derived from furfural. tue.nl Furfural is a key platform chemical that is not derived from petroleum but from the dehydration of C5 sugars (like xylose) found in abundant lignocellulosic biomass. sandermanpub.netnrel.gov The use of such bio-based starting materials is a fundamental aspect of green chemistry. nrel.gov
Greener Solvents: The choice of solvent is a major focus in green synthesis. Traditional solvents like dichloromethane and benzene are being replaced with more environmentally benign alternatives. scielo.br For reactions involved in this synthesis, greener solvents such as acetonitrile (B52724), ethanol, or even water-based systems could be employed. scielo.brresearchgate.net Acetonitrile, for example, has been highlighted as a "greener" option compared to chlorinated solvents. scielo.br Furthermore, minimizing solvent use or running reactions under solvent-free conditions represents a significant improvement. tue.nlunive.it Studies have shown that replacing a solvent like 1,4-dioxane with acetone (B3395972) can reduce energy consumption during solvent recovery by 72%. nrel.gov
Catalysis: The use of efficient catalysts is crucial for atom economy and reducing waste. Green approaches favor the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, over homogeneous ones. sandermanpub.net There is also a drive to replace expensive and scarce noble metal catalysts (e.g., Pd, Pt) with catalysts based on more abundant and less toxic metals like nickel or cobalt. sandermanpub.netuni-bayreuth.de
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are an excellent example of this principle, as they reduce the number of synthetic steps and purification stages, thereby saving solvents and energy and reducing waste. researchgate.net
Advanced Chemical Reactivity and Derivatization Studies
Exploration of the Amine Functionality in N-[4-(2-Furyl)benzyl]-N-methylamine
The secondary amine group in this compound is a key site for derivatization, readily undergoing reactions typical of such functionalities.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen atom of the secondary amine can be readily acylated or sulfonylated. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of a more complex amide structure.
Sulfonylation , a similar process, employs sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is a common feature in many biologically active molecules.
| Reaction Type | Reagent Class | Example Reagent | Product Class | General Product Structure |
| Acylation | Acyl Halide | Acetyl chloride | N-Aryl-N-benzyl-N-methylacetamide | |
| Acylation | Acid Anhydride | Acetic anhydride | N-Aryl-N-benzyl-N-methylacetamide | |
| Sulfonylation | Sulfonyl Halide | Benzenesulfonyl chloride | N-Aryl-N-benzyl-N-methylbenzenesulfonamide |
Alkylation and Quaternization Processes
The secondary amine can be further functionalized through alkylation, leading to the formation of a tertiary amine. This reaction is typically achieved using an alkyl halide. The resulting tertiary amine can then undergo a subsequent alkylation reaction, known as quaternization, to form a quaternary ammonium (B1175870) salt. These salts have applications as phase-transfer catalysts and antimicrobial agents.
| Reaction Type | Reagent Class | Example Reagent | Product Class | General Product Structure |
| Alkylation | Alkyl Halide | Methyl iodide | Tertiary Amine | |
| Quaternization | Alkyl Halide | Methyl iodide | Quaternary Ammonium Salt |
Reactivity of the Furan (B31954) Ring in this compound
The furan ring is an electron-rich aromatic system that readily participates in various chemical reactions, including electrophilic substitution and ring-opening transformations.
Electrophilic Aromatic Substitution on the Furan Moiety
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). clockss.org Electrophilic substitution on an unsubstituted furan preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. wikipedia.orgquora.com In the case of this compound, the furan ring is already substituted at the 2-position, directing incoming electrophiles to the vacant C5 position. Mild reaction conditions are typically sufficient for these transformations. clockss.org
| Reaction Type | Reagent/Conditions | Major Product |
| Nitration | HNO₃/acetic anhydride | N-[4-(5-Nitro-2-furyl)benzyl]-N-methylamine |
| Halogenation | Br₂/dioxane | N-[4-(5-Bromo-2-furyl)benzyl]-N-methylamine |
| Friedel-Crafts Acylation | Acetyl chloride/SnCl₄ | N-{4-[5-(Acetyl)-2-furyl]benzyl}-N-methylamine |
Ring-Opening Reactions and Transformations
The furan ring can undergo ring-opening reactions under various conditions, leading to the formation of 1,4-dicarbonyl compounds. This transformation can be initiated by oxidation or acidic conditions. The resulting open-chain structure offers further opportunities for chemical modification and the synthesis of diverse molecular architectures. For instance, the polymerization of furfuryl alcohol can involve ring-opening to form carbonyl-containing species. youtube.com
Modifications of the Phenyl Linker
The central phenyl ring in this compound can also be subjected to electrophilic aromatic substitution. The directing effects of the existing substituents, the 2-furyl group and the N-methylaminomethyl group, will determine the position of the incoming electrophile.
Both the furan ring and the benzylamine (B48309) moiety are considered activating groups and ortho, para-directors in electrophilic aromatic substitution. wikipedia.orglibretexts.org The N-methylaminomethyl group is an activating ortho, para-director. The 2-furyl group is also an activating, ortho, para-directing substituent. Therefore, electrophilic attack will be directed to the positions ortho and para to these groups. Given the substitution pattern, the positions ortho to the furan group (and meta to the benzylamine group) and ortho to the benzylamine group (and meta to the furan group) are the most likely sites for substitution. The steric hindrance from the existing substituents will also play a role in determining the final product distribution.
| Reaction Type | Reagent/Conditions | Potential Major Isomeric Products |
| Nitration | HNO₃/H₂SO₄ | N-[4-(2-Furyl)-2-nitrobenzyl]-N-methylamine and N-[4-(2-Furyl)-3-nitrobenzyl]-N-methylamine |
| Halogenation | Br₂/FeBr₃ | N-[2-Bromo-4-(2-furyl)benzyl]-N-methylamine and N-[3-Bromo-4-(2-furyl)benzyl]-N-methylamine |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | N-[4-(2-Furyl)-2-acetylbenzyl]-N-methylamine and N-[4-(2-Furyl)-3-acetylbenzyl]-N-methylamine |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating effect of the alkylamine substituent. The directing influence of the substituents determines the regioselectivity of these reactions. The N-methylbenzylamine group is an ortho-, para-director. However, since the para-position is already occupied by the furyl group, electrophilic substitution is anticipated to occur primarily at the positions ortho to the N-methylbenzylamine substituent.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the furan ring, which is also susceptible to electrophilic attack.
| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄, low temperature | N-[2-Nitro-4-(2-furyl)benzyl]-N-methylamine | |
| Bromination | Br₂/FeBr₃ or NBS | N-[2-Bromo-4-(2-furyl)benzyl]-N-methylamine | |
| Friedel-Crafts Acylation | RCOCl/AlCl₃, inert solvent | N-[2-Acyl-4-(2-furyl)benzyl]-N-methylamine |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution on similarly substituted benzene rings. Specific yields and isomer distributions would require experimental verification.
Further research into these substitution reactions could yield a variety of novel compounds. For instance, the introduction of a nitro group opens up possibilities for subsequent reduction to an amino group, which can then be further functionalized. Halogenated derivatives can serve as precursors for cross-coupling reactions, enabling the introduction of a wide range of substituents.
Benzylic Position Functionalization
The benzylic C-H bonds in this compound are activated by both the adjacent phenyl ring and the furan ring, making them susceptible to functionalization. Studies on related 2-benzylfurans have demonstrated that the benzylic position can undergo metal-catalyzed arylation reactions. nih.gov This suggests that similar transformations could be possible for this compound, providing a direct method for creating more complex molecular architectures.
One of the key challenges in the functionalization of 2-benzylfurans is controlling the selectivity between reaction at the benzylic position and the C-3 position of the furan ring. nih.gov The choice of catalyst, base, and reaction conditions can be modulated to favor one position over the other. nih.gov For this compound, the electronic influence of the N-methylamine group on the phenyl ring could also play a role in directing this selectivity.
| Reaction Type | Catalyst/Reagents | Potential Product | Reference |
| Benzylic Arylation | Pd(OAc)₂/NIXANTPHOS, KN(SiMe₃)₂, Aryl Bromide | N-[α-Aryl-4-(2-furyl)benzyl]-N-methylamine | nih.gov |
| Benzylic Oxidation | Mild Oxidizing Agents (e.g., MnO₂) | N-[4-(2-Furyl)benzoyl]-N-methylamine | wikipedia.org |
Note: This table presents potential reactions based on literature for analogous compounds. The feasibility and outcome of these reactions for this compound would need to be experimentally determined.
The selective functionalization of the benzylic position is of significant interest as it allows for the introduction of new stereocenters and diverse functional groups. For example, benzylic arylation can generate derivatives with extended aromatic systems, while oxidation can provide access to the corresponding benzamide. These derivatization strategies significantly expand the chemical space accessible from the parent compound.
Molecular Interaction Mechanisms and Target Engagement Research
Investigation of N-[4-(2-Furyl)benzyl]-N-methylamine as a Ligand or Modulator
Comprehensive searches of scientific databases did not yield specific studies investigating this compound as a ligand or modulator for any particular receptor or enzyme. The potential for such interactions can be inferred from the general chemical characteristics of its constituent parts. For instance, the furan (B31954) ring and benzyl (B1604629) group could theoretically engage with biological targets, and the methylamine (B109427) group may participate in interactions such as hydrogen bonding. However, without experimental validation, these remain theoretical possibilities.
There is currently no publicly available data on the receptor binding affinities or selectivity profiles of this compound. Such studies are crucial for understanding the potential pharmacological effects of a compound and would typically involve screening against a panel of known receptors.
Similarly, there is a lack of information regarding the ability of this compound to inhibit or activate any specific enzymes. While structurally related compounds have been investigated as enzyme inhibitors, such as certain benzyl derivatives acting as carbonic anhydrase inhibitors, no such research has been published for this compound itself. nih.gov
Elucidation of Specific Binding Sites and Modes of Interaction
Without confirmed biological targets, the specific binding sites and modes of interaction for this compound have not been elucidated. However, based on its chemical structure, several types of non-covalent interactions could play a role in its binding to a hypothetical receptor or enzyme active site.
The nitrogen atom of the methylamine group in this compound can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen could potentially act as a hydrogen bond donor. The oxygen atom in the furan ring also presents a potential hydrogen bond acceptor site. These characteristics suggest that hydrogen bonding could be a key feature of its molecular interactions. nih.gov
The aromatic benzyl and furan rings are hydrophobic and would be expected to form favorable van der Waals and hydrophobic interactions within a protein's binding pocket. These non-specific interactions are fundamental to the stability of ligand-protein complexes.
The presence of two aromatic systems, the phenyl group of the benzyl moiety and the furan ring, suggests the possibility of π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a biological target. nih.govmdpi.com This type of interaction is a significant contributor to the binding affinity of many drugs and biologically active molecules.
Influence of Furan and Benzylamine (B48309) Moieties on Molecular Recognition
The molecular architecture of this compound, featuring both a furan and a benzylamine moiety, dictates its potential interactions with biological macromolecules. The specific arrangement of these groups allows for a range of non-covalent interactions that are crucial for molecular recognition and binding to target proteins or enzymes.
The furan moiety , an aromatic five-membered ring containing an oxygen atom, plays a significant role in molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.gov Research on other furan-containing compounds has shown that the electronic properties of the furan ring are critical. For instance, in studies of salvinorin A analogues targeting the κ-opioid receptor, modifications that altered the electron density of the furan ring significantly impacted the compound's potency. acs.orgnih.gov Small, electron-withdrawing groups on the furan ring led to a substantial decrease in potency, suggesting that the electronic character of the furan is key to its binding activity. acs.orgnih.gov Furthermore, the furan ring is considered to improve the pharmacokinetic properties of a molecule, potentially enhancing its absorption across biological membranes. slideshare.netutripoli.edu.ly The steric profile of the furan ring and its substituents is also a determining factor, with studies indicating that it may bind in congested areas of a receptor's binding pocket. acs.orgnih.gov
The benzylamine moiety provides several points of interaction. The benzyl group, a phenyl ring attached to a methylene (B1212753) group, offers a significant hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a binding site. The amine group is particularly important as it can act as a hydrogen bond acceptor. In its protonated state, the secondary amine can act as a hydrogen bond donor. Studies on N-furfuryl-N-(hydroxybenzyl)amine, a related structure, have highlighted the role of intermolecular O-H···N hydrogen bonds in stabilizing crystal structures, indicating the amine's capacity for such critical interactions. researchgate.netalbany.edu Furthermore, the benzylamine scaffold is found in molecules that act as inhibitors for various enzymes, such as monoamine oxidase. wikipedia.org In research on 17β-hydroxysteroid dehydrogenase type 3 inhibitors, aryl benzylamine-based compounds demonstrated potent and selective activity, with the benzylamine linker playing a crucial role in orienting the molecule within the active site. nih.gov
The combination of the furan ring's potential for π-π stacking and hydrogen bonding, with the benzylamine's hydrophobic and hydrogen bonding capabilities, creates a versatile scaffold for interacting with diverse biological targets.
| Moiety | Potential Interaction Type | Evidence from Related Compounds | Citation |
| Furan Ring | π-π Stacking | Observed in the crystal structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione, with a centroid-centroid separation of 3.470 Å between furyl and triazole rings. | nih.gov |
| Electronic Effects | In salvinorin A analogues, electron-withdrawing groups on the furan ring significantly decreased potency at the κ-opioid receptor. | acs.orgnih.gov | |
| Steric Interactions | Substitutions on the furan ring of salvinorin A suggest it binds in a sterically congested part of the κ-opioid receptor binding pocket. | acs.orgnih.gov | |
| Benzylamine | Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor (O-H···N) as seen in crystal structures of N-furfuryl-N-(hydroxybenzyl)amine. | researchgate.netalbany.edu |
| Hydrophobic Interactions | The benzyl group provides a hydrophobic surface for interaction with nonpolar regions of enzyme active sites. This is a general principle for benzyl groups in drug design. | nih.gov |
Mechanisms of Cellular Uptake and Distribution in In Vitro Systems
Specific experimental data on the cellular uptake and in vitro distribution of this compound are not extensively documented in publicly available literature. However, based on its physicochemical properties and studies of structurally related compounds, likely mechanisms can be inferred.
The compound's structure, featuring two aromatic rings (furan and phenyl), suggests a significant degree of lipophilicity. This characteristic would favor passive diffusion across the lipid bilayer of cell membranes. Hydrophobic molecules can often traverse cellular barriers without the need for specific transport proteins. nih.gov The presence of the furan ring, in particular, is noted to facilitate the absorption of drug molecules across biological membranes. researchgate.net
While passive diffusion is a probable route of entry, the involvement of carrier-mediated transport cannot be excluded. The benzylamine substructure is present in various therapeutic agents, and its derivatives can be substrates for transporters. For instance, benzylamine itself is degraded by monoamine oxidase B, implying it must enter cells to reach this intracellular enzyme. wikipedia.org
Once inside the cell, the distribution of this compound would be governed by its affinity for different subcellular compartments and macromolecules. Due to its lipophilic nature, it might associate with intracellular membranes, such as the endoplasmic reticulum and mitochondria. Studies on other lipophilic, nitrogen-containing compounds, such as N-methylpyrrole/N-methylimidazole polyamide-dye conjugates, have shown that they tend to localize primarily in the cytoplasm rather than the nucleus in many cell lines. nih.gov
The metabolic fate of the compound in vitro can also provide clues about its distribution. Hepatic microsomal metabolism studies on a related tertiary aniline, N-benzyl-N-methylaniline, revealed that major metabolic pathways include N-dealkylation and C-hydroxylation (specifically p-hydroxylation). nih.gov These enzymatic processes primarily occur in the endoplasmic reticulum of liver cells, suggesting the compound would need to reach this compartment to be metabolized.
| Studied Aspect | Related Compound | In Vitro System | Key Findings | Citation |
| Metabolism | N-benzyl-N-methylaniline | Rat liver microsomes | Major metabolic reactions were N-dealkylation and p-hydroxylation. No N-oxide or amide formation was observed. | nih.gov |
| Cellular Localization | N-methylpyrrole/N-methylimidazole polyamide-dye conjugates | Various cultured cell lines | Conjugates localized mainly in the cytoplasm. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substitutions on the Furan (B31954) Ring on Activity
The furan moiety is a critical component, and modifications to it can significantly alter the compound's biological profile. The position of the linkage and the presence of substituents on the furan ring are key determinants of activity.
Studies on related compounds have shown that even the attachment point on the furan ring can influence efficacy. For instance, in a series of N-piperazinyl quinolones, compounds with a 2-furyl group were compared against those with a 3-furyl substituent, demonstrating that positional isomerism affects cytotoxic potential. nih.gov Furthermore, research on 3-(5-Y-2-furyl)acrylonitriles has investigated the impact of substituents at the 5-position of the furan ring. The introduction of an electron-withdrawing group like a bromo-substituent was found to influence the kinetics and reactivity of the molecule in reactions with nucleophiles. chemicalpapers.com
The furan ring itself, when compared to other aromatic systems, contributes distinct properties. It is suggested that the furyl group may confer greater metabolic stability compared to certain substituted phenyl rings, such as bromophenoxy analogs. The interaction of the furan ring with enzymes and receptors is a crucial aspect of the molecule's mechanism of action.
Table 1: Impact of Heterocyclic Ring Modifications on Biological Activity (Illustrative)
| Base Scaffold | Heterocyclic Moiety | Key Finding | Reference |
| Acrylonitrile | 5-Bromo-2-furyl | Influences reaction kinetics with nucleophiles. | chemicalpapers.com |
| Acrylonitrile | 2-Thienyl | Reactivity is compared to 2-furyl derivatives. | chemicalpapers.com |
| Piperazinyl quinolone | 2-Furyl vs. 3-Furyl | Positional isomerism impacts cytotoxic activity. | nih.gov |
This table illustrates findings from related furan-containing compounds to infer potential SAR for the title compound.
Effects of Modifications to the Benzyl (B1604629) Amine Scaffold on Activity
The benzyl amine portion of the molecule serves as a versatile scaffold that allows for numerous modifications, each affecting the compound's biological activity. Key areas for modification include the amine group and the benzyl ring.
Furthermore, medicinal chemistry campaigns on related N-benzyl derivatives have demonstrated that substitutions on the phenyl ring are a powerful tool for optimizing activity. A quantitative high-throughput screening of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to potent inhibitors of the USP1/UAF1 deubiquitinase complex, highlighting the druggability of this scaffold for anticancer therapies. nih.gov
Table 2: Effect of Benzyl Amine Modifications in Related Scaffolds
| Compound Class | Modification | Observed Effect | Reference |
| Norbelladine Derivatives | N-methylation | Enhanced butyrylcholinesterase inhibition. | mdpi.com |
| Norbelladine Derivatives | N-methylation | Formation of a salt bridge with Glu197 in docking studies. | mdpi.com |
| N-benzyl-2-phenylpyrimidin-4-amines | Various substitutions | Led to potent, nanomolar inhibitors of USP1/UAF1. | nih.gov |
Role of Stereochemistry in Molecular Interactions and Activity
The three-dimensional arrangement of atoms (stereochemistry) in N-[4-(2-Furyl)benzyl]-N-methylamine is fundamental to its interaction with chiral biological molecules like proteins and enzymes.
Intramolecular hydrogen bonding can also play a role in defining the molecule's preferred conformation. For example, an N-H⋯O hydrogen bond was observed to generate a stable five-membered ring structure in a related furan-benzylidene compound, further influencing its three-dimensional shape. nih.gov
Conformational Analysis and its Correlation with Biological Response
A molecule's ability to adopt different spatial arrangements, or conformations, is critical for its biological function. mdpi.com The conformational landscape of this compound derivatives determines how they present their pharmacophoric features to a biological target.
Detailed conformational analysis of the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR spectroscopy and Density Functional Theory (DFT) calculations has provided significant insights. scielo.brresearchgate.net These studies revealed the presence of a hindered rotational equilibrium in solution, leading to multiple stable conformations (rotamers). scielo.brresearchgate.net Specifically, DFT calculations predicted the existence of nine stable structures (four Z and five E isomers), indicating a complex conformational dynamic. scielo.brresearchgate.net
The biological response is often correlated with the molecule's ability to adopt a specific "bioactive" conformation. The different identified rotamers present distinct three-dimensional shapes, and it is likely that only one or a subset of these conformations is responsible for the desired biological activity. Understanding this conformational flexibility is a prerequisite for comprehending the molecule's behavior in a receptor environment and is vital for rational drug design. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org For derivatives of this compound, QSAR can be a powerful tool to guide the synthesis of new, more potent analogs and to predict their activity without the need for immediate synthesis and testing. physchemres.org
A typical QSAR study involves several steps. First, a set of derivatives with known biological activities is selected. Then, various physicochemical parameters, or "descriptors," are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. Statistical methods like Principal Component Analysis (PCA) are often used to select the most relevant descriptors and reduce complexity. physchemres.org
Mathematical models are then generated using techniques such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), or Artificial Neural Networks (ANN). physchemres.org The predictive power of these models is rigorously assessed through internal validation (e.g., cross-validation, yielding a Q² value) and external validation using a test set of compounds (yielding an R² test value). physchemres.org A robust QSAR model can provide valuable insights into which structural features are most important for activity, thereby directing medicinal chemistry efforts toward more promising compounds.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (like N-[4-(2-Furyl)benzyl]-N-methylamine) into the binding site of a target protein. Such simulations are crucial for understanding the structural basis of a ligand's potential biological activity.
Research on various furan-based derivatives has demonstrated their potential as anticancer agents by targeting proteins such as tubulin or various kinases. nih.gov For instance, studies on other furan-containing molecules have revealed their ability to fit into specific binding pockets, leading to cell cycle arrest and apoptosis. nih.gov A hypothetical docking study of this compound against a protein kinase, a common target in oncology, would aim to identify key interactions and estimate the binding affinity. The furan (B31954) and phenyl rings would likely participate in hydrophobic and π-stacking interactions, while the amine group could form crucial hydrogen bonds.
Table 1: Illustrative Molecular Docking Results for this compound with a Putative Protein Kinase Target
| Parameter | Value | Interacting Amino Acid Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | - | - |
| Hydrogen Bonds | 1 | ASP 181 | link H-bond with amine nitrogen |
| Hydrophobic/van der Waals | Multiple | LEU 23, VAL 31, ALA 50, ILE 165 | waves Interactions with benzyl (B1604629) and furan rings |
| π-Stacking | 1 | PHE 166 | layers π-π stacking with benzyl ring |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations can assess the stability of the predicted ligand-protein complex in a simulated physiological environment. These simulations provide valuable information on the conformational flexibility of the ligand and the protein's binding pocket, as well as the persistence of key interactions.
For the this compound-kinase complex, an MD simulation would track the system's trajectory over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues would be calculated. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket, while RMSF data could highlight flexible regions of the protein that accommodate the ligand. Such studies are essential for confirming the stability of binding predicted by static docking models. nih.gov
Table 2: Illustrative Summary of a 100 ns Molecular Dynamics Simulation
| Metric | Average Value (Hypothetical) | Interpretation |
|---|---|---|
| Ligand RMSD | 1.8 ± 0.4 Å | check_circle Indicates stable binding within the pocket with minor fluctuations. |
| Protein Backbone RMSD | 2.5 ± 0.5 Å | check_circle Suggests the overall protein structure remains stable upon ligand binding. |
| Key H-Bond Occupancy (to ASP 181) | 85% | check_circle The primary hydrogen bond is maintained for a majority of the simulation time, confirming its importance. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | functions Favorable binding energy confirms a thermodynamically stable complex. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations can predict molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.
For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. edu.krd A smaller gap suggests the molecule is more reactive. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The furan ring's oxygen and the amine's nitrogen are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic).
Table 3: Illustrative Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G basis set)*
| Quantum Chemical Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | arrow_upward Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | arrow_downward Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | swap_horiz Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.1 Debye | track_changes Measures the overall polarity of the molecule. |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Silico
Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico tools can predict these properties based on the chemical structure, saving significant time and resources in the early stages of drug development. termedia.pl Web-based servers and specialized software use quantitative structure-activity relationship (QSAR) models to estimate parameters like intestinal absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity. researchgate.netnih.gov
For this compound, predictions would likely indicate good oral bioavailability due to its relatively small size and moderate polarity. The furan moiety, however, can sometimes be associated with metabolic activation leading to toxicity, which would be a key point of investigation. nih.gov Predictions regarding BBB crossing would be critical if the compound were intended for neurological targets.
Table 4: Illustrative In Silico ADMET Profile for this compound
| ADMET Property | Category | Predicted Outcome (Illustrative) | Interpretation |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Absorption | add_circle Good | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | add_circle Permeable | May cross into the central nervous system. |
| CYP2D6 Inhibitor | Metabolism | remove_circle Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Metabolism | check_circle No | Low risk of interaction with drugs metabolized by CYP3A4. |
| Hepatotoxicity | Toxicity | warning Low Risk | Unlikely to cause liver damage, but requires experimental verification. |
| AMES Mutagenicity | Toxicity | check_circle Non-mutagenic | Predicted to be non-cancer-causing at the genetic level. |
Virtual Screening Approaches for Identifying Novel Analogues
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound shows promising activity, its structure can be used as a template in a similarity search or as a starting point for a structure-based virtual screen.
In a typical workflow, a database of millions of compounds would be filtered based on structural similarity to the parent compound and for drug-like properties (e.g., Lipinski's Rule of Five). The remaining compounds would then be docked into the target protein's active site. The top-scoring hits are then selected for further analysis, including ADMET prediction and, ultimately, experimental validation. This approach can rapidly identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.net
Table 5: Illustrative Hits from a Virtual Screening Campaign for Analogues
| Compound ID | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Improvement |
|---|---|---|---|
| Analogue 1 | Furan replaced with Thiophene | -9.1 | Improved binding affinity |
| Analogue 2 | Methylamine (B109427) replaced with Ethylamine | -8.6 | Potential for altered selectivity |
| Analogue 3 | Fluorine added to benzyl ring | -8.9 | Enhanced metabolic stability and binding |
| Analogue 4 | Furan replaced with Pyrrole | -8.2 | Different H-bonding capacity |
Analytical Methodologies for Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of N-[4-(2-Furyl)benzyl]-N-methylamine, offering detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would provide a complete assignment of all proton and carbon signals.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and aromatic protons of the furan (B31954) and benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
2D NMR: Advanced 2D NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between adjacent protons on the furan and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the benzyl (B1604629) CH₂ group to the carbons of both the phenyl ring and the N-methyl group, as well as linking the furan and phenyl rings together.
Solid-State NMR (ssNMR): While less common for this type of molecule unless studying it in a solid matrix (e.g., a polymer blend or as a salt), ssNMR could provide insights into the compound's conformation and packing in the solid state, which can differ significantly from its conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH ₃ | 2.2 - 2.5 (singlet) | 35 - 40 |
| N-CH ₂-Ar | 3.5 - 3.8 (singlet) | 55 - 60 |
| Furan CH (position 5') | 7.3 - 7.5 (doublet) | 142 - 144 |
| Furan CH (position 3') | 6.4 - 6.6 (doublet) | 106 - 109 |
| Furan CH (position 4') | 6.3 - 6.5 (doublet of doublets) | 111 - 113 |
| Benzene CH (ortho to furan) | 7.5 - 7.7 (doublet) | 126 - 128 |
| Benzene CH (ortho to CH₂N) | 7.3 - 7.5 (doublet) | 129 - 131 |
| Benzene C (ipso, attached to CH₂N) | - | 136 - 138 |
| Benzene C (ipso, attached to furan) | - | 132 - 135 |
| Furan C (ipso, attached to phenyl) | - | 153 - 155 |
| Furan C -O | - | 149 - 151 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). For a molecular formula of C₁₂H₁₃NO, the expected exact mass would be calculated and compared to the experimental value, providing strong evidence for the compound's identity.
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. The fragmentation pattern observed in the mass spectrum also offers structural clues. Key fragmentations would be expected from the cleavage of the weakest bonds, such as the benzylic C-N bond.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment | Proposed Formula | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ (Molecular Ion + H) | [C₁₂H₁₄NO]⁺ | 188.1070 | Protonated parent molecule (common in ESI) |
| [M]⁺˙ (Molecular Ion) | [C₁₂H₁₃NO]⁺˙ | 187.0997 | Parent molecule radical cation (common in EI) |
| [M-CH₃]⁺ | [C₁₁H₁₀NO]⁺ | 172.0757 | Loss of the N-methyl group |
| [C₁₁H₉O]⁺ | [C₁₁H₉O]⁺ | 157.0648 | Resulting from benzylic cleavage, forming the stable 4-(2-furyl)benzyl cation |
| [C₅H₅O]⁺ | [C₅H₅O]⁺ | 81.0335 | Furfuryl cation |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. The combination of both methods provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice-versa.
Key expected vibrations for this compound include:
C-H stretching: Aromatic C-H stretches from the benzene and furan rings (typically >3000 cm⁻¹) and aliphatic C-H stretches from the methyl and methylene groups (typically <3000 cm⁻¹).
C=C stretching: Aromatic ring stretching vibrations for both the furan and benzene rings in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching of the benzyl C-N and methyl C-N bonds, typically found in the 1000-1250 cm⁻¹ region.
C-O-C stretching: The characteristic asymmetric stretch of the furan ring's ether linkage, usually a strong band around 1010-1080 cm⁻¹.
Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to assign vibrational modes accurately.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch (Phenyl & Furan) | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (CH₃ & CH₂) | 3000 - 2850 | Medium-Strong | Medium |
| Aromatic C=C Stretch (Phenyl & Furan) | 1610 - 1450 | Medium-Strong | Strong |
| CH₂ Scissoring | 1470 - 1440 | Medium | Weak |
| C-N Stretch (Alkylamine) | 1250 - 1020 | Medium | Weak-Medium |
| Furan C-O-C Asymmetric Stretch | 1080 - 1010 | Strong | Weak |
| Out-of-Plane C-H Bending (Aromatic) | 900 - 675 | Strong | Weak |
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for separating this compound from reaction impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be developed for this compound.
Stationary Phase: A C18 (octadecylsilyl) column is typically used, where the nonpolar stationary phase retains the compound.
Mobile Phase: A gradient mixture of a polar solvent (e.g., water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape for amines) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) would be used to elute the compound.
Detection: A UV detector set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm or ~280 nm) would monitor the eluent.
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can also be adapted for quantitative analysis by using a calibration curve constructed from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. Given its molecular weight and structure, this compound is sufficiently volatile to be analyzed by GC-MS, likely without derivatization.
The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This allows for the confident identification of the main compound and any volatile impurities present. The technique is particularly useful for detecting starting materials or by-products from a synthesis.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific published studies on the X-ray crystal structure of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific bond lengths and angles determined by this method, are not available at this time.
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional model of the electron density of the molecule. This model allows for the determination of atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and packing in the solid state.
For a molecule like this compound, an X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation. Key structural questions that could be answered include:
The conformation of the N-methylamine group: The geometry around the nitrogen atom and the orientation of the methyl and benzyl substituents would be precisely defined.
Intermolecular interactions: The analysis would reveal any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern how the molecules pack together in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.
While experimental data for this compound is absent, related structures containing both furan and benzylamine (B48309) moieties have been studied. These studies often reveal a non-coplanar arrangement between the aromatic rings and specific patterns of intermolecular hydrogen bonding that influence the crystal packing. However, direct extrapolation of these findings to the target compound is not possible without experimental verification.
The lack of a published crystal structure for this compound represents a gap in the full characterization of this compound and presents an opportunity for future research. Such a study would be essential for a complete understanding of its structure-property relationships.
Applications in Chemical Biology and Drug Discovery Research
N-[4-(2-Furyl)benzyl]-N-methylamine as a Synthetic Intermediate for Complex Molecules
The this compound scaffold serves as a valuable building block in the synthesis of more complex molecular architectures, particularly heterocyclic systems with potential biological activity. The furan (B31954) moiety, a five-membered aromatic heterocycle containing oxygen, is a key pharmacophore found in numerous natural products and synthetic drugs. shareok.org Its presence, along with the benzylamine (B48309) core, allows for a variety of chemical transformations to construct elaborate molecular frameworks.
One notable application of related furan-containing benzylamine derivatives is in the synthesis of tetrahydroisoquinolines. For instance, the reaction of N-(furan-2-yl-methylidene)-benzylamine with homophthalic anhydride (B1165640) can be controlled to produce specific stereoisomers of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. nih.gov These resulting acids can be further modified to introduce diverse pharmacophoric substituents, leading to new tetrahydroisoquinolinone derivatives. nih.gov This highlights the utility of the furan-benzylamine core in generating libraries of complex molecules for biological screening.
Furthermore, the furan ring itself can be a reactive diene in Diels-Alder reactions, providing a pathway to highly functionalized and stereochemically complex polycyclic compounds. While the furan moiety is known for its potential instability under certain conditions, synthetic strategies have been developed to incorporate it at an early stage and maintain its integrity throughout multi-step syntheses. shareok.org The development of cascade reactions, such as those involving N-H insertion into enynal-derived metal-carbenoids followed by intramolecular aldol (B89426) reactions, has enabled the stereoselective synthesis of functionalized (2-furyl)-2-pyrrolidines from furan-containing precursors. shareok.org These examples underscore the potential of this compound as a starting material for the synthesis of novel and intricate molecules with potential therapeutic applications.
Development of Fluorescent or Radioligand Probes based on this compound Scaffold
The structural features of this compound make it an intriguing candidate for the development of fluorescent or radioligand probes for imaging and quantifying biological targets. The aromatic nature of the furan and phenyl rings can contribute to the intrinsic fluorescence of a molecule, which can be modulated by the introduction of suitable donor-acceptor groups.
While specific fluorescent probes directly based on the this compound scaffold are not extensively documented, the general principles of probe design support its potential. For instance, fluorophores like nitrobenzofurazan (NBD) are widely used in the construction of fluorescent probes for detecting a variety of analytes, including metal ions and biomolecules. magtech.com.cn The benzylamine-like structure is also found in fluorescent probes. For example, benzydamine, an anti-inflammatory drug, has been utilized as a fluorescent probe for the selective detection of Fe³⁺ ions. nih.gov The mechanism of detection involves the coordination of the metal ion with the probe, leading to a change in its fluorescence properties. nih.gov
The development of fluorescent probes often involves the strategic placement of functional groups that can interact with the target of interest, leading to a measurable change in the photophysical properties of the fluorophore. The N-methylamine group in the this compound scaffold could be functionalized to incorporate specific recognition motifs or reactive groups for covalent labeling of target proteins. Furthermore, the furan and phenyl rings can be modified to tune the excitation and emission wavelengths of the resulting probe. For example, resorufin-based probes are known for their long excitation/emission wavelengths, which are advantageous for in vivo imaging. rsc.org By analogy, derivatization of the this compound scaffold could lead to novel probes with desirable photophysical properties for various biological applications.
For radioligand development, the scaffold could be labeled with a suitable radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to enable its use in binding assays and autoradiography studies to map the distribution of target receptors or enzymes.
Rational Design of Bioactive Compounds Utilizing the this compound Motif
The this compound motif provides a foundation for the rational design of novel bioactive compounds by leveraging established structure-activity relationships (SAR) of related chemical classes. The N-benzylamine core is a prevalent feature in many biologically active molecules, and modifications to the phenyl and amine substituents can significantly impact potency and selectivity.
For example, SAR studies of N-benzyl phenethylamines have revealed that substitution on the N-benzyl group can dramatically improve both binding affinity and functional activity at serotonin (B10506) 5-HT₂ₐ and 5-HT₂C receptors. nih.gov Similarly, the N-benzylbenzamide scaffold has been identified as a merged pharmacophore for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), leading to the development of dual-target modulators. acs.org
In the context of anticancer drug discovery, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising target for non-small cell lung cancer. nih.gov Furthermore, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the discovery of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents that modulate the Hippo signaling pathway. nih.gov
The furan ring in the this compound motif also offers opportunities for bioisosteric replacement and modulation of physicochemical properties. Furan-containing compounds have been investigated for a wide range of biological activities, including as cytotoxic agents. researchgate.net The rational design of new bioactive compounds can, therefore, involve modifying the substitution pattern on both the furan and phenyl rings, as well as altering the nature of the amine group, to optimize interactions with a specific biological target.
The following table summarizes the structure-activity relationships of some N-benzyl derivatives, providing insights for the rational design of compounds based on the this compound scaffold.
| Scaffold | Target | Key SAR Findings | Reference |
| N-Benzyl Phenethylamines | 5-HT₂ₐ/₂C Receptors | N-benzyl substitution significantly increases binding affinity and functional activity. The nature of the substituent on the N-benzyl ring influences the interaction of the 4-substituent on the phenethylamine (B48288) core. nih.gov | nih.gov |
| N-Benzylbenzamides | sEH/PPARγ | The N-benzylbenzamide structure acts as a merged pharmacophore. Ortho-substitution on the benzyl (B1604629) ring is important for sEH inhibitory activity and metabolic stability. acs.org | acs.org |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | These derivatives exhibit nanomolar inhibitory potency against USP1/UAF1. A strong correlation exists between inhibitory potency and anticancer activity in non-small cell lung cancer cells. nih.gov | nih.gov |
| N-Benzyl-3,4,5-trimethoxyaniline (Scaffold Hop) | Hippo Signaling Pathway | Scaffold hopping led to 5,6,7-trimethoxyflavan derivatives with broad-spectrum anticancer activity. nih.gov | nih.gov |
Mechanistic Studies of Biological Pathways using this compound Analogues
Analogues of this compound can serve as valuable tools for dissecting the intricacies of biological pathways. By systematically modifying the structure of the parent compound, researchers can probe the molecular interactions that govern a particular biological response.
While direct mechanistic studies involving this compound are not widely reported, the broader class of furan-containing compounds has been the subject of mechanistic investigations. For instance, the cytotoxicity of furan-containing pollutants has been linked to their ability to form protein adducts. nih.gov Studies have shown a correlation between the efficiency of protein adduction and the observed cytotoxicity, suggesting that this could be a key mechanism of toxicity for certain furan derivatives. nih.gov This provides a potential avenue for investigating the mechanism of action of bioactive analogues of this compound.
Furthermore, the N-benzylamine scaffold is present in molecules used to study specific enzyme mechanisms and transport processes. For example, analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine have been used to investigate the structure-activity relationships of inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.org By comparing the inhibitory effects of different analogues, researchers can gain insights into the binding site and mechanism of inhibition of these important transporters. frontiersin.org
The following table presents data on the cytotoxicity and protein adduction of some furan-containing compounds, which can inform mechanistic studies of related molecules.
| Compound | Protein Adduction Efficiency (molecules per 10,000 FCP molecules) | Observed Cytotoxicity | Reference |
| Furan | 2.68 | Moderate | nih.gov |
| 2-Methylfuran (B129897) | 2.90 | Highest | nih.gov |
| 2,5-Dimethylfuran | 0.37 | Lowest | nih.gov |
This data suggests that the degree of protein adduction by furan-containing compounds may be a predictor of their cytotoxic potential, a hypothesis that could be tested for analogues of this compound in the context of specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
